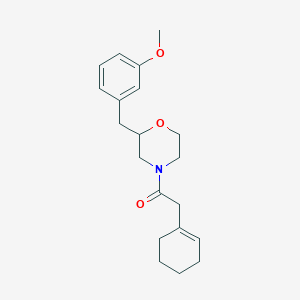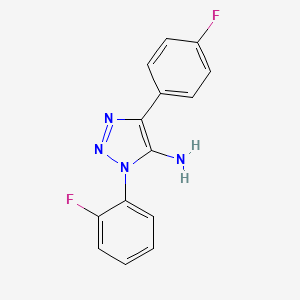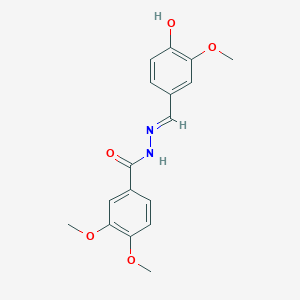
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CXM is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for further research.
Mechanism of Action
The mechanism of action of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the brain. 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been shown to increase the levels of endogenous opioids and cannabinoids, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been shown to have significant effects on the central nervous system. It has been found to reduce pain sensitivity, inflammation, and seizure activity. 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is its high potency and selectivity towards the opioid and cannabinoid receptors. This makes it an ideal candidate for studying the effects of these receptors on various physiological and biochemical processes. However, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for research on 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine. One area of interest is the development of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine in the treatment of various diseases. Additionally, the mechanism of action of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine needs to be further elucidated to fully understand its effects on the central nervous system.
Conclusion:
In conclusion, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has shown promising results in various studies. Its potential therapeutic applications and mechanism of action make it a subject of interest for further research. While there are limitations to its use in lab experiments, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has the potential to be a valuable tool in the study of the opioid and cannabinoid receptors and their effects on the central nervous system.
Synthesis Methods
The synthesis of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine and 1-cyclohexen-1-ylacetyl chloride in the presence of a base. The obtained product is then reacted with morpholine to yield 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine. This synthesis method has been reported in several publications and has been optimized for better yields and purity.
Scientific Research Applications
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant activities. These properties make it a potential candidate for the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-9-5-8-17(12-18)13-19-15-21(10-11-24-19)20(22)14-16-6-3-2-4-7-16/h5-6,8-9,12,19H,2-4,7,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVTNOIYDRTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)


![N-(2-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052072.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)
![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)

![methyl 3-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6052091.png)

![7-cycloheptyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6052101.png)
![1-cyclopentyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052113.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)

![2-(4-fluorophenyl)-4-{[(4-methylpiperazin-1-yl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6052130.png)